molecular formula C19H13FO3 B2509787 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 858759-69-0

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B2509787
CAS No.: 858759-69-0
M. Wt: 308.308
InChI Key: WQFZYPGEJNINJU-UHFFFAOYSA-N
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Description

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a complex organic compound that combines the structural features of benzofuran and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran moiety, followed by the introduction of the chromenone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is unique due to its combined benzofuran and chromenone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO3/c1-10-3-5-13-15(9-18(21)22-17(13)7-10)19-11(2)14-8-12(20)4-6-16(14)23-19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFZYPGEJNINJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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